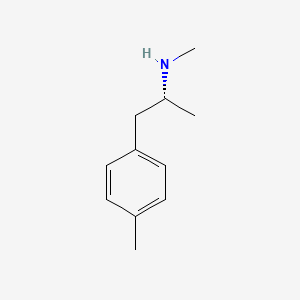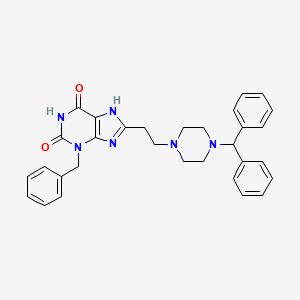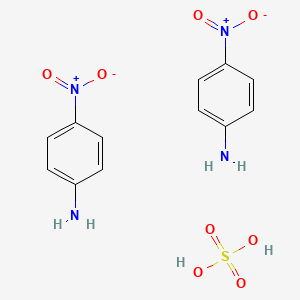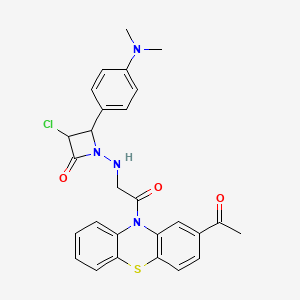
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine with Sulfur: This step forms the phenothiazine core.
Acetylation: The phenothiazine core is acetylated using acetic anhydride in the presence of a catalyst.
Introduction of Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction involving 3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antihistaminic agent.
Biological Research: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets, including dopamine and histamine receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to its pharmacological effects. The azetidinyl group may also play a role in enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is unique due to the presence of the azetidinyl group, which may confer additional pharmacological properties and enhance its efficacy compared to other phenothiazine derivatives.
Propiedades
Número CAS |
89258-17-3 |
|---|---|
Fórmula molecular |
C27H25ClN4O3S |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-[4-(dimethylamino)phenyl]azetidin-2-one |
InChI |
InChI=1S/C27H25ClN4O3S/c1-16(33)18-10-13-23-21(14-18)31(20-6-4-5-7-22(20)36-23)24(34)15-29-32-26(25(28)27(32)35)17-8-11-19(12-9-17)30(2)3/h4-14,25-26,29H,15H2,1-3H3 |
Clave InChI |
GTHOYAAIOYQIGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


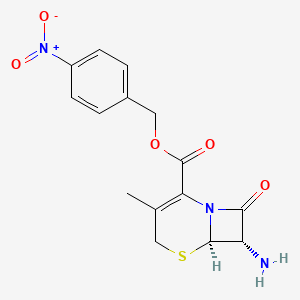

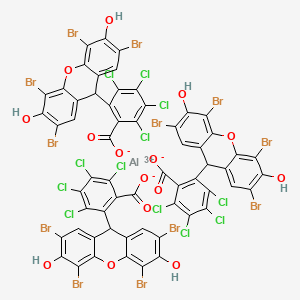
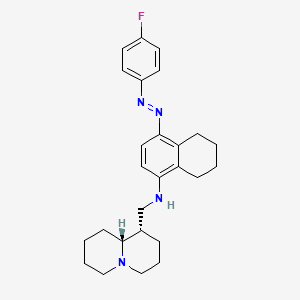
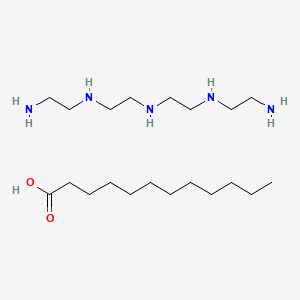
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
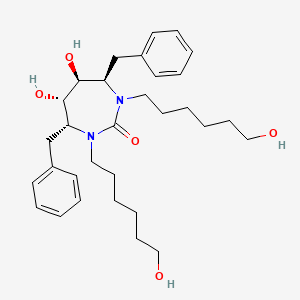
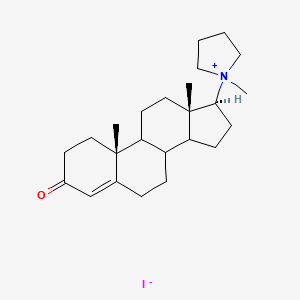
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
